

Spectroscopic Analysis of Ethyl 4pyridylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl 4-pyridylacetate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Ethyl 4-pyridylacetate**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

Ethyl 4-pyridylacetate is a pyridine derivative with applications in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its role in chemical reactions. This document details the 1H NMR, 13C NMR, and FT-IR spectral data of **Ethyl 4-pyridylacetate**.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for **Ethyl 4-pyridylacetate** in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.54	Doublet	2H	H-2, H-6 (Pyridine ring)
7.24	Doublet	2H	H-3, H-5 (Pyridine ring)
4.17	Quartet	2H	-O-CH ₂ - (Ethyl group)
3.65	Singlet	2H	-CH ₂ - (Methylene bridge)
1.26	Triplet	3H	-CH₃ (Ethyl group)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
170.8	C=O (Ester carbonyl)
149.9	C-2, C-6 (Pyridine ring)
145.3	C-4 (Pyridine ring)
124.3	C-3, C-5 (Pyridine ring)
61.2	-O-CH ₂ - (Ethyl group)
40.8	-CH ₂ - (Methylene bridge)
14.1	-CH₃ (Ethyl group)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.



Frequency (cm ⁻¹)	Intensity	Assignment
2981	Medium	C-H stretch (Aliphatic)
1734	Strong	C=O stretch (Ester)
1607	Strong	C=C stretch (Pyridine ring)
1416	Medium	C-H bend (CH ₂)
1225	Strong	C-O stretch (Ester)
1028	Strong	C-O stretch (Ester)
812	Strong	C-H out-of-plane bend (Aromatic)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Ethyl 4-pyridylacetate** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

• Instrument: Bruker Avance 400 MHz spectrometer.

Solvent: CDCl₃

• Temperature: 298 K

• Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s



• Spectral Width: 8278 Hz

· Acquisition Time: 3.98 s

¹³C NMR Spectroscopy:

• Instrument: Bruker Avance 100 MHz spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30 (proton-decoupled)

• Number of Scans: 1024

Relaxation Delay: 2.0 s

• Spectral Width: 23810 Hz

· Acquisition Time: 1.39 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat **Ethyl 4-pyridylacetate** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

• Instrument: Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.[1]

Technique: ATR-Neat.[1]

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 32



 Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Visualization

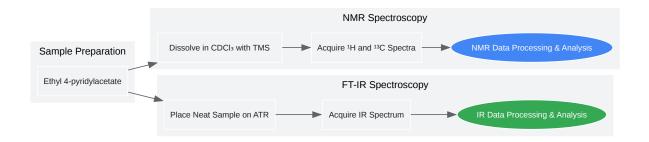
Chemical Structure of Ethyl 4-pyridylacetate

The following diagram illustrates the molecular structure of **Ethyl 4-pyridylacetate**.

Caption: Molecular structure of **Ethyl 4-pyridylacetate**.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining the spectroscopic data presented in this guide.



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References

 1. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]







To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-pyridylacetate: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032410#spectroscopic-data-of-ethyl-4-pyridylacetate-nmr-and-ir-spectra]

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